
2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole
Overview
Description
2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole (2-PPSBI) is a novel fluorinated benzoimidazole molecule with potential applications in scientific research. It has recently been synthesized and studied for its various properties and applications.
Scientific Research Applications
Antimicrobial Activity
The synthesis and characterization of 2-phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole derivatives have been investigated. These compounds were screened for in vitro antimicrobial activity against various microbial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. Most of the synthesized 1,3,4-oxadiazole derivatives exhibited moderate to good activity against these tested microorganisms .
Drug Design and Development
The 1,3,4-oxadiazole moiety is an essential component of drug molecules and agricultural chemicals. Researchers have explored its potential as an antitumor, antiviral, antifungal, anticancer, antibacterial, anti-inflammatory, anti-HIV, antioxidant, analgesic, antitubercular, and antidepressant agent . The presence of fluorinated heterocycles, particularly trifluoromethyl-substituted derivatives, has gained prominence in modern medicinal chemistry .
Organofluorine Chemistry
Given its pentafluorosulfanyl substituent, 2-phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole falls within the realm of organofluorine chemistry. Researchers interested in developing novel fluorinated compounds may explore its reactivity, stability, and potential applications .
Materials Science
The unique structural features of 2-phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole make it an interesting candidate for materials science. Investigating its properties as a building block for functional materials, such as polymers or supramolecular assemblies, could yield valuable insights .
Pharmacophore Exploration
Researchers may use this compound as a pharmacophore scaffold for virtual screening and drug discovery. By modifying its substituents, they can explore its interactions with biological targets and design novel therapeutic agents .
Computational Chemistry
Molecular modeling studies can provide insights into the electronic structure, energetics, and reactivity of 2-phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole. Computational chemistry techniques can predict its behavior in different environments and guide further experimental investigations .
Mechanism of Action
properties
IUPAC Name |
pentafluoro-(2-phenyl-3H-benzimidazol-5-yl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2S/c14-21(15,16,17,18)10-6-7-11-12(8-10)20-13(19-11)9-4-2-1-3-5-9/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRDYOJLMUULLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-(pentafluorosulfanyl)-1H-benzoimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)
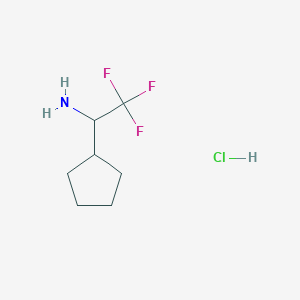
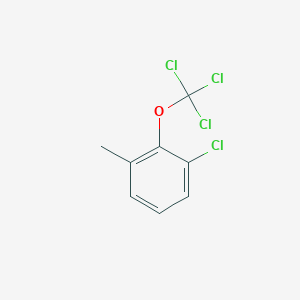
![6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1456761.png)
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)

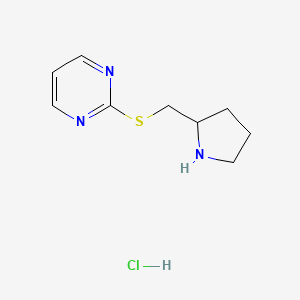
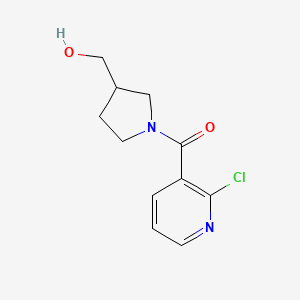
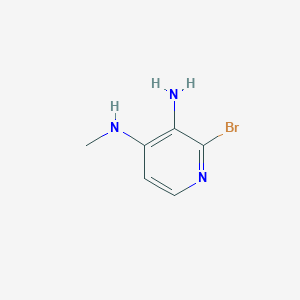
![3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1456770.png)
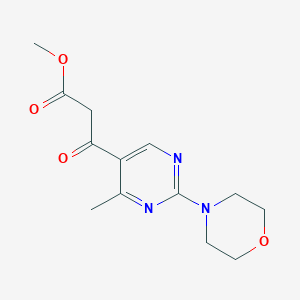
![1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene](/img/structure/B1456774.png)
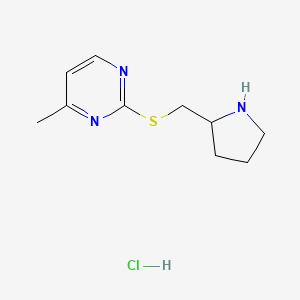
![2-Bromothieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1456777.png)